molecular formula C18H14N4O5 B4341866 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B4341866
M. Wt: 366.3 g/mol
InChI Key: NWSUQMKMMABEJP-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of dibenzofuran derivatives

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c1-26-17-6-13-12-4-2-3-5-15(12)27-16(13)7-14(17)20-18(23)10-21-9-11(8-19-21)22(24)25/h2-9H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSUQMKMMABEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Methoxylation: Introduction of the methoxy group at the 2-position of the dibenzofuran core using methylating agents such as dimethyl sulfate or methyl iodide.

    Acylation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Pyrazole ring formation: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

    Nitration: Introduction of the nitro group on the pyrazole ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The acetamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigating its effects on cellular processes and its potential as a biochemical tool.

    Materials Science: Exploring its properties as a building block for the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-hydroxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific combination of functional groups and the dibenzofuran core, which may impart distinct biological and chemical properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

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